molecular formula C18H19N5O2 B2934931 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034290-44-1

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2934931
CAS No.: 2034290-44-1
M. Wt: 337.383
InChI Key: OEJWFCQROCIFGZ-UHFFFAOYSA-N
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Description

This compound features a methylphenoxy group linked via an acetamide bridge to an ethyl chain terminating in a pyrazolyl-pyrazine moiety. The pyrazine and pyrazole rings may enhance π-π stacking interactions with biological targets, while the methylphenoxy group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14-4-2-3-5-17(14)25-13-18(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJWFCQROCIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrazine group: This step involves the reaction of the pyrazole intermediate with a pyrazine derivative, often through a nucleophilic substitution reaction.

    Attachment of the phenoxy group: The final step involves the reaction of the intermediate with a phenoxyacetyl chloride derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key differences and implications:

Compound Name Structural Features Biological Activity/Applications Key References
Target Compound : 2-(2-Methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide Methylphenoxy, pyrazine-pyrazole-ethyl-acetamide Hypothesized kinase inhibition (based on pyrazine/pyrazole motifs)
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide [FL-no: 16.133] Methylphenoxy, thiophene-pyrazole-acetamide Flavoring agent; no direct therapeutic data reported
Zamaporvintum (INN: zamaporvint) Trifluoromethylpyridine, imidazole-pyrazine-acetamide Undisclosed therapeutic target (WHO-listed; likely antiviral or anticancer)
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole-aniline Anticholesteremic, antihypertensive (docking studies suggest glycogen synthase kinase 3 inhibition)
2-(4-Cyclopropyl-1H-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole-pyrimidine-phenyl-acetamide Imatinib analog; potential tyrosine kinase inhibition (synthetic focus, no bioactivity data)
N-[2-(3-Fluorophenyl)ethyl]-2-(1-isopropylindol-3-yl)acetamide (ZINC08993868) Fluoroaryl-indole-acetamide Acetylcholinesterase inhibitor (docking-based screening)
Key Structural and Functional Insights

Heterocyclic Core Variations :

  • The target compound’s pyrazine-pyrazole system distinguishes it from analogs with pyridazine-pyrazole (e.g., ) or thiophene-pyrazole (e.g., ). Pyrazine’s electron-deficient aromatic ring may enhance binding to ATP pockets in kinases compared to pyridazine’s electron-rich structure .
  • Zamaporvintum () incorporates a trifluoromethylpyridine-imidazole core, likely improving metabolic stability and target affinity via fluorine’s electronegativity.

This could influence blood-brain barrier penetration or CYP-mediated metabolism.

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling pyrazine-containing intermediates with ethylenediamine-linked acetamide, contrasting with:

  • Zamaporvintum : Multi-step assembly of imidazole and pyrazine rings followed by acetamide functionalization .

Biological Target Hypotheses :

  • While direct data are lacking, the pyrazine-pyrazole motif aligns with kinase inhibitors (e.g., imatinib analogs in ). In contrast, ZINC08993868 () targets acetylcholinesterase, emphasizing the role of indole and fluoroaryl groups in enzyme inhibition.

Biological Activity

2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name suggests a complex structure featuring a pyrazole ring and a phenoxy group. Its molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, indicating the presence of nitrogen-rich heterocycles, which are often associated with diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been noted for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the pyrazole or phenoxy groups can enhance antimicrobial efficacy.

CompoundActivityMIC (µg/ml)Reference
2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamideAntibacterialTBD
Benzimidazole derivativesAntifungal25 - 62.5
Pyrazole derivativesAntibacterial2 - 10

Antitumor Activity

Recent studies have explored the antitumor potential of pyrazole-based compounds. For example, some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:
A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications at the 3-position of the pyrazole ring significantly improved antitumor activity, with IC50 values in the low micromolar range.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

  • Substitution Patterns: The presence of electron-donating groups on the aromatic rings enhances biological activity.
  • Heterocyclic Rings: Incorporation of nitrogen-containing heterocycles often results in increased potency against specific targets.
  • Chain Length: The length of the ethyl chain connecting the acetamide to the pyrazole can influence solubility and bioavailability.

Pharmacological Mechanisms

The biological activity of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide may involve multiple mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation: Some derivatives may act as modulators of specific receptors, influencing pathways related to inflammation or cancer progression.

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